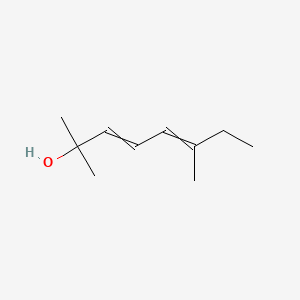
(E)-isoocimenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-isoocimenol is a naturally occurring organic compound classified as a monoterpenoid alcohol It is known for its pleasant aroma and is commonly found in various essential oils, including those derived from plants such as basil, mint, and lemongrass
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-isoocimenol typically involves the isomerization of ocimenol. One common method includes the use of acid catalysts to facilitate the isomerization process. The reaction conditions often involve moderate temperatures and controlled pH levels to ensure the selective formation of the (E)-isomer.
Industrial Production Methods
Industrial production of this compound can be achieved through the extraction of essential oils from plants known to contain the compound. The extraction process may involve steam distillation or solvent extraction, followed by purification techniques such as fractional distillation or chromatography to isolate this compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(E)-isoocimenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert this compound to its corresponding hydrocarbons.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of isoocimenone or isoocimenal.
Reduction: Formation of isoocimene.
Substitution: Formation of isoocimenyl halides or ethers.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.
Mecanismo De Acción
The biological effects of (E)-isoocimenol are attributed to its interaction with cellular targets and pathways. The compound is known to modulate oxidative stress by scavenging free radicals, thereby protecting cells from oxidative damage. Additionally, this compound may interact with enzymes and receptors involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
Linalool: Another monoterpenoid alcohol with a similar structure and aroma.
Geraniol: A monoterpenoid alcohol known for its rose-like scent.
Citronellol: A monoterpenoid alcohol with a lemon-like fragrance.
Uniqueness of (E)-isoocimenol
This compound is unique due to its specific isomeric form, which imparts distinct chemical and biological properties. Its ability to undergo selective reactions and its presence in various essential oils make it a valuable compound for both scientific research and industrial applications.
Propiedades
Número CAS |
70469-51-1 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
2,6-dimethylocta-3,5-dien-2-ol |
InChI |
InChI=1S/C10H18O/c1-5-9(2)7-6-8-10(3,4)11/h6-8,11H,5H2,1-4H3 |
Clave InChI |
BOGURUDKGWMRHN-UHFFFAOYSA-N |
SMILES canónico |
CCC(=CC=CC(C)(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



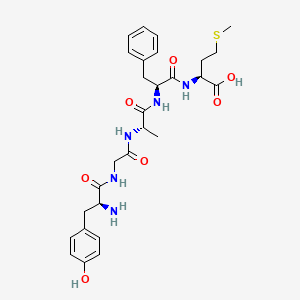
![1-[Methyl(pyridazin-3-yl)amino]propan-2-ol](/img/structure/B14476140.png)
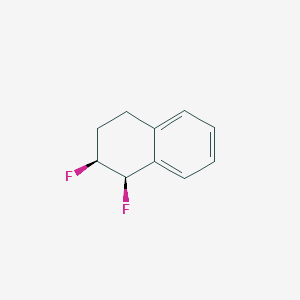

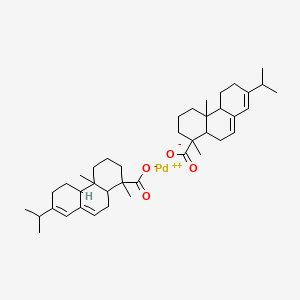

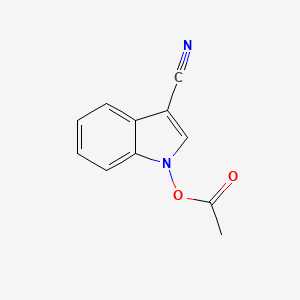
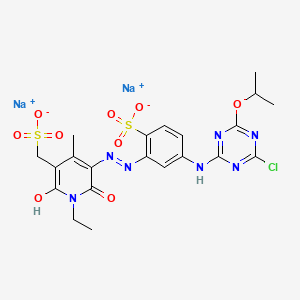

![Naphthalene, 1-[(4-methylphenyl)ethynyl]-](/img/structure/B14476183.png)
![N~2~-[4-(Diethylamino)phenyl]-L-glutamine](/img/structure/B14476190.png)
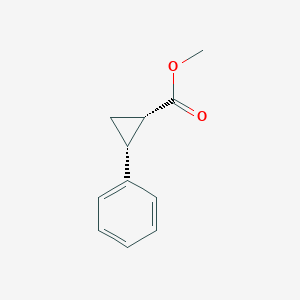
![(NE)-N-[6-chloro-2-(2-hydroxyimino-2-phenylethyl)pyridazin-3-ylidene]hydroxylamine](/img/structure/B14476202.png)
